molecular formula C14H12N2O2 B14815397 N-[(E)-(2-methylphenyl)methylidene]-4-nitroaniline

N-[(E)-(2-methylphenyl)methylidene]-4-nitroaniline

Cat. No.: B14815397
M. Wt: 240.26 g/mol
InChI Key: CKBFTNIWYVHAJM-UHFFFAOYSA-N
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Description

N-(2-methylbenzylidene)-4-nitroaniline: is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of a benzylidene group attached to an aniline moiety, with a nitro group at the para position of the aniline ring

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1-(2-methylphenyl)-N-(4-nitrophenyl)methanimine

InChI

InChI=1S/C14H12N2O2/c1-11-4-2-3-5-12(11)10-15-13-6-8-14(9-7-13)16(17)18/h2-10H,1H3

InChI Key

CKBFTNIWYVHAJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbenzylidene)-4-nitroaniline typically involves the condensation reaction between 2-methylbenzaldehyde and 4-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of N-(2-methylbenzylidene)-4-nitroaniline can be scaled up by optimizing the reaction parameters, such as temperature, catalyst concentration, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems and process analytical technology (PAT) tools can further improve the reproducibility and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylbenzylidene)-4-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: 2-methylbenzylidene-4-aminoaniline.

    Reduction: N-(2-methylbenzyl)-4-nitroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-methylbenzylidene)-4-nitroaniline is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including heterocyclic compounds and polymers.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving Schiff bases. It can also serve as a model compound to investigate the interactions between Schiff bases and biological macromolecules.

Medicine: N-(2-methylbenzylidene)-4-nitroaniline has potential applications in medicinal chemistry. It can be explored as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors that interact with Schiff bases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-(2-methylbenzylidene)-4-nitroaniline involves its interaction with molecular targets through the formation of Schiff base linkages. These linkages can modulate the activity of enzymes or receptors by altering their conformation or binding properties. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

    N-(2-methylbenzylidene)-phenylglycine amide: Similar structure but with a glycine amide moiety.

    N-(2-methylbenzylidene)-4-chloroaniline: Similar structure but with a chloro group instead of a nitro group.

    N-(2-methylbenzylidene)-4-methoxyaniline: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness: N-(2-methylbenzylidene)-4-nitroaniline is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

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